molecular formula C8H9NOS B2735656 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile CAS No. 1484301-61-2

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile

Cat. No. B2735656
CAS RN: 1484301-61-2
M. Wt: 167.23
InChI Key: VXOYKFYDGSXERX-UHFFFAOYSA-N
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Description

“2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H9NOS . It is a derivative of acetonitrile, which is a colorless liquid that has a sweet, ethereal odor .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H16NOS.ClH/c1-8-3-4-9 (12-8)7-10-5-6-11-2;/h3-4,10,12H,5-7H2,1-2H3;1H . This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .

Scientific Research Applications

Electrochemical Studies and Mechanism Insights Research on electrochemical reduction mechanisms of aryl thiocyanates in acetonitrile has provided insights into the reductive cleavage mechanisms of the S-CN bond, which could be relevant for compounds like 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile. This work highlighted the transition between concerted and stepwise mechanisms, which could be essential for designing new electrochemical processes or materials (Houmam, Hamed, & Still, 2003).

Synthesis and Reactivity Studies on the reactivity of oxidized oligothiophenes and their derivatives in acetonitrile have explored the synthesis and stability of cation radicals and dications, which are crucial for understanding the electrochemical properties and potential applications of thiophene-based compounds (Tabaković, Maki, & Miller, 1997).

Development of Fluorescent Probes Research on rhodamine-azacrown derivatives in acetonitrile has shown selective responses to Al3+ and Fe3+, with solvent-dependent binding modes. Such studies are pivotal for the development of new fluorescent probes for metal ions, where compounds with methoxy and thiophene groups could play a role (Fang et al., 2014).

Photophysical and Photochemical Applications Investigations into the photoprocesses of benzylidene derivatives in acetonitrile have provided valuable data on the spectral, luminescent, and spectral-kinetic properties of these compounds. Such research is essential for developing materials with specific optical properties (Gutrov et al., 2019).

properties

IUPAC Name

2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOYKFYDGSXERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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